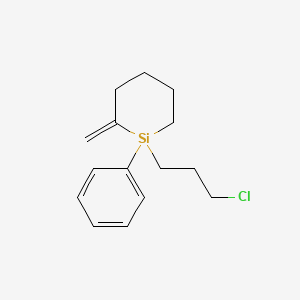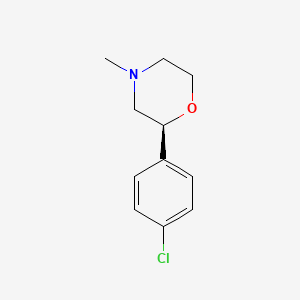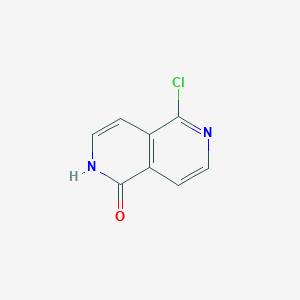
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is an organosilicon compound characterized by the presence of a chloropropyl group, a methylidene group, and a phenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane typically involves the reaction of a chloropropylsilane precursor with a phenylsilane derivative under controlled conditions. One common method includes the use of chloropropyltrimethoxysilane as a starting material, which undergoes a coupling reaction with a phenylsilane derivative in the presence of a catalyst such as triethylamine . The reaction is usually carried out in an inert solvent like toluene, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or peracids to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to the formation of silanols or silanones.
Reduction: Formation of silane derivatives with reduced functional groups.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane has several scientific research applications, including:
Materials Science: Used in the synthesis of functionalized polysiloxanes and silane coupling agents for surface modification of materials.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organosilicon compounds and polymers.
Nanotechnology: Employed in the functionalization of nanoparticles and nanotubes to enhance their chemical reactivity and compatibility with other materials.
Biomedical Applications: Potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloropropyl group can participate in nucleophilic substitution reactions, while the methylidene group can undergo addition reactions. The phenyl group provides stability and enhances the compound’s reactivity towards electrophilic and nucleophilic reagents . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- Tris(chloropropyl) phosphate (TCPP)
Uniqueness
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is unique due to its combination of a chloropropyl group, a methylidene group, and a phenyl group attached to a silicon atom. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in materials science, organic synthesis, and nanotechnology. Compared to similar compounds, it offers a versatile platform for the development of new functional materials and bioactive molecules.
Propriétés
Numéro CAS |
919801-08-4 |
|---|---|
Formule moléculaire |
C15H21ClSi |
Poids moléculaire |
264.86 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-methylidene-1-phenylsilinane |
InChI |
InChI=1S/C15H21ClSi/c1-14-8-5-6-12-17(14,13-7-11-16)15-9-3-2-4-10-15/h2-4,9-10H,1,5-8,11-13H2 |
Clé InChI |
QLXJHWCQSUSVKC-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCC[Si]1(CCCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)

![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)

![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)
